molecular formula C16H18N2O3S B4892650 5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B4892650
M. Wt: 318.4 g/mol
InChI Key: AAVWRZDXNBQTSL-UHFFFAOYSA-N
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Description

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxy group, and a phenacylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy group and the phenacylsulfanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The phenacylsulfanyl group can be reduced to a thiol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the phenacylsulfanyl group would yield a thiol derivative.

Scientific Research Applications

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The hydroxy group and the phenacylsulfanyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a pyrimidine ring.

    Phenacylsulfanyl derivatives: Compounds with similar phenacylsulfanyl groups but different core structures.

Uniqueness

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-10(2)13-14(20)17-16(18-15(13)21)22-9-12(19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWRZDXNBQTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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